molecular formula C21H19F3N2O3 B2445211 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396761-61-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide

Cat. No. B2445211
CAS RN: 1396761-61-7
M. Wt: 404.389
InChI Key: SDGUDVIMCWDXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O3 and its molecular weight is 404.389. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Applications

Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines from enamino ketones demonstrates a method to yield tetrahydroisoquinoline derivatives with high efficiency. These compounds, including modifications to incorporate cyclopropane and other functional groups, showcase the flexibility in synthesizing structurally diverse molecules for potential applications in drug discovery and materials science (L. Tietze, R. Schimpf, & J. Wichmann, 1992).

Direct Carbonylation Methods

Research on the direct carbonylation of aminoquinoline benzamides provides insights into efficient synthetic routes for producing carbonylated derivatives. This approach allows for the introduction of carbonyl groups into the tetrahydroisoquinoline backbone, highlighting the compound's adaptability for further chemical modifications and its potential in developing novel chemical entities (L. Grigorjeva & O. Daugulis, 2014).

Advancements in Cyclization Techniques

A novel synthesis route for substituted 1-benzyloctahydroisoquinolines by acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides opens up possibilities for creating complex tetrahydroisoquinoline derivatives. This technique underscores the compound's utility in synthesizing diverse molecular frameworks, potentially useful in pharmacological research and material science (G. Meuzelaar et al., 1998).

Super Acid-Induced Cyclization Reactions

The use of super acids for the cyclization of chiral N-[1-methyl-2-(phenylsulfinyl)ethyl]-N-(1-phenylethyl)formamides into chiral tetrahydroisoquinolines showcases a method for controlling the stereochemistry of synthesized derivatives. This process emphasizes the compound's role in synthesizing chiral molecules, which are of great interest for developing drugs with specific enantiomeric activities (T. Saitoh et al., 2003).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3/c22-21(23,24)29-18-7-4-14(5-8-18)19(27)25-17-6-3-13-9-10-26(12-16(13)11-17)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUDVIMCWDXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.